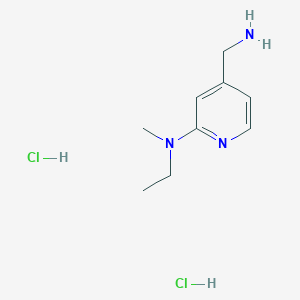

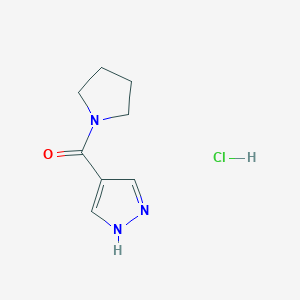

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Overview

Description

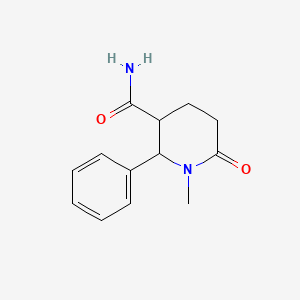

Pyrrolidine carbonyl compounds are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carbonyl group. The carbonyl group is attached to the nitrogen atom of the pyrrolidine ring .

Synthesis Analysis

The synthesis of pyrrolidine carbonyl compounds can vary greatly depending on the specific compound. Generally, these compounds can be synthesized through reactions involving pyrrolidine and a suitable carbonyl compound .Molecular Structure Analysis

The molecular structure of pyrrolidine carbonyl compounds consists of a pyrrolidine ring attached to a carbonyl group. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Pyrrolidine carbonyl compounds can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carbonyl compounds can vary depending on the specific compound. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with various other chemicals .Scientific Research Applications

Antileishmanial and Antibacterial Agents

Research into pyrazolopyridine derivatives has shown promising results in the development of antileishmanial and antibacterial agents. For instance, studies on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters reveal significant activity against Leishmania amazonensis, highlighting the potential of these compounds in treating tropical diseases (Heloisa de Mello et al., 2004). Another study on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents indicates expanded activity against fastidious Gram-negative organisms, suggesting these compounds could address challenging bacterial infections (M. Genin et al., 2000).

Chemical Synthesis and Molecular Design

Significant work has also been done in the synthesis and molecular design of pyrazolo[3,4-b]pyridine derivatives for various applications. For example, the development of fluorescent chemosensors based on these compounds for the detection of metal ions such as Cu2+ in nanomolar concentrations demonstrates the utility of pyrazolopyridines in chemical sensing and environmental monitoring (Mauricio García et al., 2019). The palladium-catalyzed C3 or C4 direct arylation of heteroaromatic compounds illustrates the importance of these reactions in creating complex molecules for pharmaceutical and materials science applications (J. Roger et al., 2010).

Corrosion Inhibitors

Pyrazolopyridine derivatives have also been investigated as potential corrosion inhibitors for metals. Research into the use of these compounds in protecting mild steel in acidic environments offers promising avenues for industrial applications, such as in the prevention of material degradation and failure (A. Dandia et al., 2013).

Biomedical Applications

The versatility of pyrazolo[3,4-b]pyridines extends into biomedical research, where these compounds are explored for their therapeutic potential. A review covering the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines indicates a wide range of substituents and synthetic methods, underlining their significance in drug discovery and development (Ana Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .

Mode of Action

The pyrrolidine ring, a common feature in many bioactive molecules, is known to interact with biological targets in a stereospecific manner . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a common strategy to modify physicochemical parameters and improve adme/tox results for drug candidates .

Action Environment

It is known that the biological activity of compounds can be influenced by steric factors, including the spatial orientation of substituents .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c12-8(7-5-9-10-6-7)11-3-1-2-4-11;/h5-6H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKBYIYZHKPSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CNN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

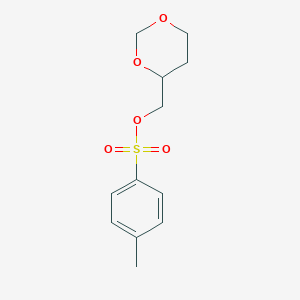

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)